1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol
Description
1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by a central propan-2-ol backbone substituted with a bis(4-chlorophenyl)methoxy group and a pyrrolidin-1-yl moiety.
Properties
Molecular Formula |
C20H23Cl2NO2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H23Cl2NO2/c21-17-7-3-15(4-8-17)20(16-5-9-18(22)10-6-16)25-14-19(24)13-23-11-1-2-12-23/h3-10,19-20,24H,1-2,11-14H2 |
InChI Key |
MZRNPVMMFFYDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol, a compound with significant potential in pharmacology, has been investigated for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.24 g/mol. The structure consists of a pyrrolidine ring and two para-chlorophenyl groups linked via a methoxy group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.24 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential, particularly against glioblastoma. Research indicates that it exhibits cytotoxic effects on glioblastoma cell lines by inhibiting key signaling pathways associated with tumor growth.
- Mechanism of Action : The compound has been shown to inhibit AKT signaling, which is crucial for glioma cell survival and proliferation. Inhibition of this pathway leads to reduced cell viability and increased apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that treatment with the compound resulted in a significant decrease in neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against aggressive brain tumors .
- In vitro assays revealed an EC50 value in the low micromolar range against several glioblastoma cell lines, showcasing its potency .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy :
- The minimal inhibitory concentration (MIC) values for several strains were determined, showing effective antibacterial activity ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
- Additionally, it demonstrated antimycobacterial activity with an MIC value of 40 µg/mL against Mycobacterium tuberculosis .
Comparative Analysis of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/EC50 | Observations |
|---|---|---|---|
| Anticancer | Glioblastoma Cell Lines | Low micromolar | Effective in inhibiting cell viability |
| Antibacterial | Staphylococcus aureus | 31.25 - 62.5 µg/mL | Broad-spectrum activity |
| Antimycobacterial | Mycobacterium tuberculosis | 40 µg/mL | Significant activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison requires analyzing structural analogs, pharmacological profiles, and physicochemical properties. However, insights can be inferred from related compounds:
Structural Analogs in the Evidence
- Structure: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-... (abbreviated for clarity).
- Comparison:
- Both compounds share a bis(aryl)methoxy group, but the substituents differ (4-chlorophenyl vs. 4-methoxyphenyl/phenyl). Chlorine substituents typically increase lipophilicity and metabolic stability compared to methoxy groups.
- The pyrrolidine moiety in the target compound contrasts with the tetrahydrofuran and pyrimidinone systems in ’s compound, suggesting divergent biological targets.
Compounds from : Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate. Comparison:
- The chromenone-pyrazolo[3,4-c]pyrimidine core in Example 64 is structurally distinct from the propan-2-ol-pyrrolidine system. However, both compounds feature halogenated aromatic rings (4-chlorophenyl vs. 3-fluorophenyl), which may influence receptor binding affinity.
- Example 64’s ester group contrasts with the hydroxyl group in the target compound, affecting solubility and bioavailability.
Pharmacological and Physicochemical Trends
- Bioactivity: Pyrrolidine-containing compounds often exhibit affinity for adrenergic or dopaminergic receptors, whereas pyrimidine/chromenone derivatives () are more common in kinase inhibition or anticancer applications.
Data Table: Hypothetical Comparison (Based on Structural Inference)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
